N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazole ring, an ethylphenyl group, and a nitrophenoxyacetamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of Ethylphenyl Group: The ethylphenyl group can be introduced via Friedel-Crafts alkylation using ethylbenzene and a suitable catalyst such as aluminum chloride.
Attachment of Nitrophenoxyacetamide Moiety: The final step involves the nucleophilic substitution reaction between the benzoxazole derivative and 4-nitrophenoxyacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The benzoxazole ring can be reduced to form a benzoxazoline derivative using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated reagents and Lewis acids like aluminum chloride.
Major Products:
Amino Derivative: Formed from the reduction of the nitro group.
Benzoxazoline Derivative: Formed from the reduction of the benzoxazole ring.
Substituted Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring’s ability to emit fluorescence.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide
- N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide
- N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide
Comparison:
- Structural Differences: The presence of different substituents (e.g., methyl, chloro, methoxy) on the phenyl ring can significantly alter the compound’s chemical properties and reactivity.
- Unique Features: N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide is unique due to the ethyl group, which may influence its lipophilicity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5/c1-2-15-3-5-16(6-4-15)23-25-20-13-17(7-12-21(20)31-23)24-22(27)14-30-19-10-8-18(9-11-19)26(28)29/h3-13H,2,14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVWHDIOIFWNSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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